2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride
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Overview
Description
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O3. It is a derivative of pyrimidine and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method includes the use of pyrimidine-4-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .
Scientific Research Applications
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.
6-aryl-2-morpholin-4-yl-4H-pyran-4-ones: These compounds have a morpholine group attached to a pyran ring and are used as inhibitors of DNA-dependent protein kinase.
Uniqueness
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is unique due to its specific combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H13Cl2N3O3 |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-morpholin-3-ylpyrimidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H11N3O3.2ClH/c13-9(14)6-1-2-11-8(12-6)7-5-15-4-3-10-7;;/h1-2,7,10H,3-5H2,(H,13,14);2*1H |
InChI Key |
QOHITFKLQFQQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=CC(=N2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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